molecular formula C14H11NO B1654397 3-(3-Cyanophenyl)benzyl alcohol CAS No. 226070-51-5

3-(3-Cyanophenyl)benzyl alcohol

Cat. No.: B1654397
CAS No.: 226070-51-5
M. Wt: 209.24 g/mol
InChI Key: KYPDFKIOHIOWKJ-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)benzyl alcohol is an organic compound with the molecular formula C14H11NO. It is characterized by the presence of a benzyl alcohol group attached to a cyanophenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Cyanophenyl)benzyl alcohol typically involves the reaction of 3-cyanobenzaldehyde with benzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds under controlled conditions, usually at low temperatures, to yield the desired alcohol after hydrolysis.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-(3-Cyanophenyl)benzaldehyde or 3-(3-Cyanophenyl)benzoic acid.

    Reduction: 3-(3-Cyanophenyl)benzylamine.

    Substitution: 3-(3-Cyanophenyl)benzyl chloride.

Mechanism of Action

The mechanism of action of 3-(3-Cyanophenyl)benzyl alcohol largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For instance, its potential antimicrobial activity could involve disruption of microbial cell membranes or inhibition of key metabolic enzymes .

Comparison with Similar Compounds

    3-(4-Cyanophenyl)benzyl alcohol: Similar structure but with the cyanophenyl group in the para position.

    3-(3-Nitrophenyl)benzyl alcohol: Contains a nitro group instead of a cyano group.

    3-(3-Methoxyphenyl)benzyl alcohol: Features a methoxy group instead of a cyano group.

Uniqueness: 3-(3-Cyanophenyl)benzyl alcohol is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the electron-withdrawing nature of the cyano group is advantageous .

Properties

IUPAC Name

3-[3-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-11-3-1-5-13(7-11)14-6-2-4-12(8-14)10-16/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPDFKIOHIOWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362635
Record name 3-(3-Cyanophenyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226070-51-5
Record name 3′-(Hydroxymethyl)[1,1′-biphenyl]-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226070-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Cyanophenyl)benzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzonitrile (1.20 g, 6.58 mmol) in toluene (40 mL) was added a solution of tetrakistriphenylphosphinepalladium (0.38 g, 0.33 mmol), 2N aqueous sodium carbonate solution (21 mL) and [3-(hydroxymethyl)phenyl]boronic acid (1.00 g, 6.58 mmol) in EtOH (19 mL), and the mixture was heated under reflux for 10 hr under nitrogen atmosphere. The reaction mixture was cooled to room temperature, water was added, and the mixture was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/9→1/1) to give the title compound as a yellow oil (1.28 g, 93%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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